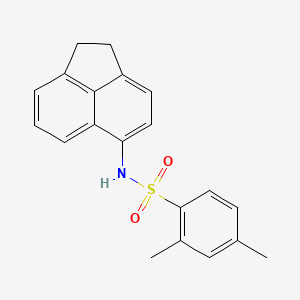
3-ethoxy-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. This compound is also known as EFB and has been studied for its potential to treat various medical conditions.
作用機序
The mechanism of action of EFB is not fully understood. However, studies have shown that EFB can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators while PDE-4 is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, EFB can reduce inflammation and increase cAMP levels, which can have various physiological effects.
Biochemical and Physiological Effects:
EFB has been shown to have various biochemical and physiological effects. Studies have shown that EFB can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). EFB can also increase the levels of cAMP, which can have various physiological effects such as vasodilation, bronchodilation, and inhibition of platelet aggregation.
実験室実験の利点と制限
EFB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EFB is also stable under normal laboratory conditions and can be stored for extended periods. However, EFB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics. EFB also has poor bioavailability, which can limit its effectiveness as a drug.
将来の方向性
There are several future directions for the study of EFB. One direction is to optimize the synthesis method to improve the yield and purity of EFB. Another direction is to study the pharmacokinetics and pharmacodynamics of EFB to better understand its efficacy and safety as a drug. Additionally, further studies are needed to elucidate the mechanism of action of EFB and to identify potential targets for drug development. Finally, EFB can be studied for its potential to treat other medical conditions such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, EFB is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. The synthesis of EFB involves several steps, and the yield can be improved by optimizing the reaction conditions. EFB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of EFB, and further research is needed to fully understand its potential as a drug.
合成法
The synthesis of EFB involves several steps. The first step is the reaction of 2-furylacetic acid with thionyl chloride to produce 2-furylacetyl chloride. The second step involves the reaction of 2-furylacetyl chloride with 3-ethoxyaniline to produce EFB. The yield of EFB can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
科学的研究の応用
EFB has been studied for its potential to treat various medical conditions such as inflammation, cancer, and neurological disorders. Several studies have shown that EFB has anti-inflammatory properties and can reduce inflammation in animal models. EFB has also been shown to have antitumor activity in vitro and in vivo. Additionally, EFB has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCCOVGSVFDILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)




![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)